Cas no 2137636-62-3 (1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl-)

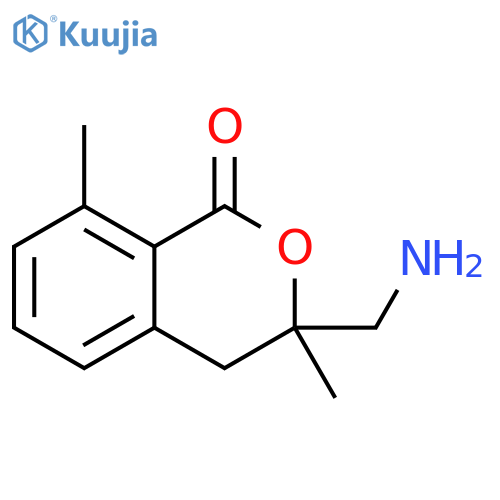

2137636-62-3 structure

商品名:1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl-

CAS番号:2137636-62-3

MF:C12H15NO2

メガワット:205.253003358841

CID:5257017

1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl-

-

- インチ: 1S/C12H15NO2/c1-8-4-3-5-9-6-12(2,7-13)15-11(14)10(8)9/h3-5H,6-7,13H2,1-2H3

- InChIKey: YJEAPFDEJINPBE-UHFFFAOYSA-N

- ほほえんだ: C1(CN)(C)OC(=O)C2=C(C)C=CC=C2C1

1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-397232-0.5g |

3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |

2137636-62-3 | 0.5g |

$1027.0 | 2023-03-02 | ||

| Enamine | EN300-397232-0.1g |

3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |

2137636-62-3 | 0.1g |

$943.0 | 2023-03-02 | ||

| Enamine | EN300-397232-10.0g |

3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |

2137636-62-3 | 10.0g |

$4606.0 | 2023-03-02 | ||

| Enamine | EN300-397232-5.0g |

3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |

2137636-62-3 | 5.0g |

$3105.0 | 2023-03-02 | ||

| Enamine | EN300-397232-0.25g |

3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |

2137636-62-3 | 0.25g |

$985.0 | 2023-03-02 | ||

| Enamine | EN300-397232-0.05g |

3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |

2137636-62-3 | 0.05g |

$900.0 | 2023-03-02 | ||

| Enamine | EN300-397232-1.0g |

3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |

2137636-62-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-397232-2.5g |

3-(aminomethyl)-3,8-dimethyl-3,4-dihydro-1H-2-benzopyran-1-one |

2137636-62-3 | 2.5g |

$2100.0 | 2023-03-02 |

1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl- 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

2137636-62-3 (1H-2-Benzopyran-1-one, 3-(aminomethyl)-3,4-dihydro-3,8-dimethyl-) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量